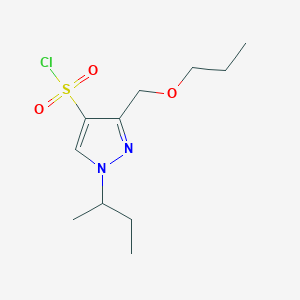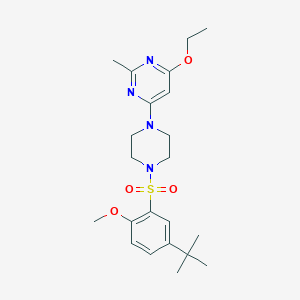![molecular formula C14H24N2O3 B2821025 N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide CAS No. 2201463-49-0](/img/structure/B2821025.png)
N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide, also known as OPAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. OPAA is a small molecule that is structurally similar to natural compounds found in the body, making it an attractive target for drug development.
Mechanism of Action
N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide works by binding to the amyloid beta peptides and preventing them from forming toxic aggregates. This mechanism of action has been shown to be effective in vitro and in vivo, making this compound a promising candidate for drug development.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the ability to inhibit the activity of enzymes involved in the production of amyloid beta peptides. Additionally, this compound has been shown to reduce oxidative stress and inflammation, both of which are believed to play a role in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide in lab experiments is its ability to selectively target amyloid beta peptides without affecting other proteins or enzymes in the body. However, one limitation of this compound is its relatively low potency, which may make it less effective than other compounds in the treatment of neurodegenerative diseases.
Future Directions
There are a number of future directions for research on N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide, including the development of more potent analogs and the investigation of its potential applications in the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-methyl-2-(prop-2-enoylamino)propanoic acid with 2-amino-2-methyl-1-propanol to form the intermediate compound, 2-methyl-2-(3-hydroxy-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propylamino)propanoic acid. This intermediate is then reacted with acetic anhydride to form the final product, this compound.
Scientific Research Applications
N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide has been found to have potential applications in medicinal chemistry, specifically in the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has shown that this compound is able to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
N-[3-oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-4-13(17)15-7-6-14(18)16-8-5-9-19-12(10-16)11(2)3/h4,11-12H,1,5-10H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDRMEJOZQHFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCCO1)C(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2820943.png)




![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)


![2-Thioxo-1,3-diazaspiro[4.6]undecan-4-one](/img/structure/B2820956.png)
![2-[(1-Butan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2820957.png)

![6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2820963.png)
